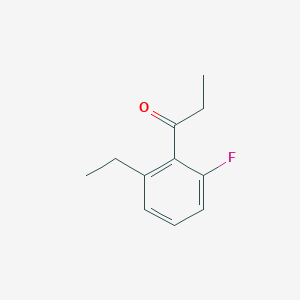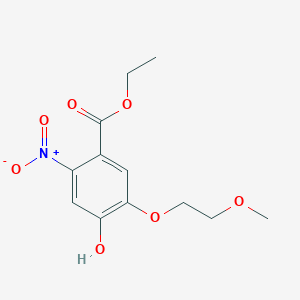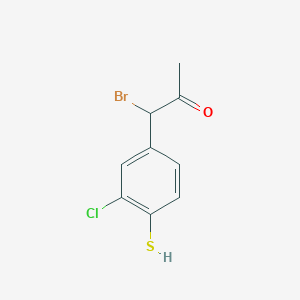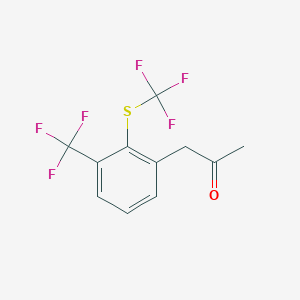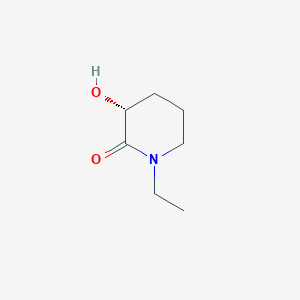
(R)-1-Ethyl-3-hydroxypiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Ethyl-3-hydroxypiperidin-2-one is a chiral compound that belongs to the class of piperidinones It is characterized by the presence of an ethyl group at the first position, a hydroxyl group at the third position, and a ketone group at the second position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-hydroxypiperidin-2-one can be achieved through several synthetic routes. One common method involves the reduction of the corresponding 3-keto-piperidine derivative using a chiral reducing agent to obtain the desired ®-enantiomer. The reaction conditions typically include the use of solvents such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-3-hydroxypiperidin-2-one may involve the use of large-scale hydrogenation reactors. The process includes the hydrogenation of the corresponding 3-keto-piperidine derivative in the presence of a chiral catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Ethyl-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and a base such as sodium hydride (NaH).
Major Products
Oxidation: The major products include 1-ethyl-3-oxopiperidin-2-one and 1-ethyl-3-carboxypiperidin-2-one.
Reduction: The major product is 1-ethyl-3-hydroxypiperidin-2-ol.
Substitution: The major products depend on the substituent introduced, such as 1-ethyl-3-alkylpiperidin-2-one.
Aplicaciones Científicas De Investigación
®-1-Ethyl-3-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-Ethyl-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-Ethyl-3-hydroxypiperidin-2-one
- 1-Methyl-3-hydroxypiperidin-2-one
- 1-Ethyl-3-hydroxy-4-piperidone
Uniqueness
®-1-Ethyl-3-hydroxypiperidin-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different reactivity and selectivity in various reactions
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(3R)-1-ethyl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
QPLQVGGWWHQYNV-ZCFIWIBFSA-N |
SMILES isomérico |
CCN1CCC[C@H](C1=O)O |
SMILES canónico |
CCN1CCCC(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)

![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)
